molecular formula C14H11Cl2NO2 B5867163 2,6-dichloro-N-(3-methoxyphenyl)benzamide

2,6-dichloro-N-(3-methoxyphenyl)benzamide

Cat. No.: B5867163
M. Wt: 296.1 g/mol
InChI Key: FSQLKNPZVMDZFQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(3-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(3-methoxyphenyl)benzamide typically involves the condensation of 2,6-dichlorobenzoic acid with 3-methoxyaniline. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired benzamide product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the amide functionality.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 2,6-dichlorobenzoic acid and 3-methoxyaniline.

Scientific Research Applications

2,6-Dichloro-N-(3-methoxyphenyl)benzamide has several scientific research applications, including:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: The compound can serve as a precursor for the development of herbicides and pesticides.

    Materials Science: It can be utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(2-methoxyphenyl)benzamide
  • 2,6-Dichloro-N-(4-methoxyphenyl)benzamide
  • 2,6-Dichloro-N-(3-chlorophenyl)benzamide

Uniqueness

2,6-Dichloro-N-(3-methoxyphenyl)benzamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,6-dichloro-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-10-5-2-4-9(8-10)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQLKNPZVMDZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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